2,5-Diamino-1,4-benzoquinone

Descripción general

Descripción

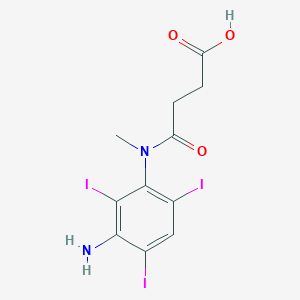

2,5-Diamino-1,4-benzoquinone (DABQ) is an electrically neutral and low mass organic chemical . It is known for its unusual thermal stability and low solubility in battery electrolytes .

Synthesis Analysis

The synthesis of this compound involves a palladium/charcoal hydrogenolysis as the key step . This method provides the desired product in only four steps and with a very good overall yield .

Molecular Structure Analysis

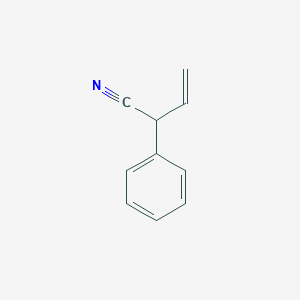

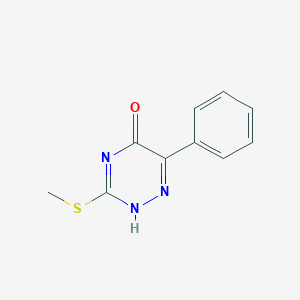

The molecular formula of this compound is C6H6N2O2 . The compound has a molecular weight of 138.12 g/mol . The InChIKey of the compound is VUVVIURXJWHENR-UHFFFAOYSA-N .

Chemical Reactions Analysis

This compound (DABQ) reacts readily with secondary amines to form 2,5-diamino compounds . It also reacts with thiols to form the corresponding 2,5-dithioether derivatives .

Physical And Chemical Properties Analysis

This compound (DABQ) is known for its unusual thermal stability and low solubility in battery electrolytes . It has a molecular weight of 138.12 g/mol .

Aplicaciones Científicas De Investigación

Antimicrobial Properties : A study by Saeed and Omer (2009) reported the synthesis of various compounds including 2,5-diamino-1,4-benzoquinones. These compounds exhibited antimicrobial activities against standard bacterial and fungal organisms, highlighting their potential in antimicrobial drug development (Saeed & Omer, 2009).

Electrooxidative Amination : Golabi, Nourmohammadi, and Saadnia (2003) explored the electrooxidative amination of 1,4-dihydroxybenzene to produce 2,5-diamino-substituted benzoquinones. This study is significant for understanding the chemical synthesis and modification of benzoquinone derivatives (Golabi, Nourmohammadi, & Saadnia, 2003).

Herbicide Activity : González-Ibarra et al. (2005) identified 2,5-di(benzylamine)-p-benzoquinone as a selective herbicide against the monocot weed Echinochloa crusgalli. This derivative interfered with the efficiency of photosystem II and CO2 assimilation, showcasing its potential in agricultural applications (González-Ibarra et al., 2005).

Synthesis and Reaction Studies : Davies and Frahn (1978) studied the addition of primary aliphatic amines to 1,2-benzoquinone, leading to the formation of 2,5-diamino-1,4-benzoquinone monoimines. This research contributes to the broader understanding of the chemical reactivity and synthesis of benzoquinone derivatives (Davies & Frahn, 1978).

Photosystem I Electron Acceptors : A study by Lotina-Hennsen et al. (1998) demonstrated that 2,5-diamino-p-benzoquinone derivatives can act as electron acceptors in photosystem I, offering insights into their potential use in photosynthesis research and photovoltaic applications (Lotina-Hennsen et al., 1998).

Antitumor Activity : Huang et al. (1993) synthesized and evaluated 4,5-diamino-substituted 1,2-benzoquinones for their antitumor activity. This research is significant for understanding the potential of these compounds in cancer therapy (Huang et al., 1993).

Coordination Chemistry and Metal Complexes : Research by Sarkar et al. (2015) focused on the use of this compound derivatives for synthesizing functional metal complexes. This is relevant for applications in coordination chemistry and material science (Sarkar et al., 2015).

Electrochemical Properties : Bayen et al. (2007) studied the synthesis, structure, and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones, contributing to our understanding of their electrochemical behavior (Bayen et al., 2007).

Mecanismo De Acción

Direcciones Futuras

The concept of a hydrogen bond stabilized organic battery framework has been proposed as a viable solution . This is illustrated for 2,5-diamino-1,4-benzoquinone (DABQ), which displays a highly reversible (above 99%) sequential 2-electron electrochemical activity in the solid phase . This suggests a potential new strategy towards stable and practical organic battery chemistries through intramolecular hydrogen-bonding crystal stabilization .

Propiedades

IUPAC Name |

2,5-diaminocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVVIURXJWHENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=C(C1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164955 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1521-06-8 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)